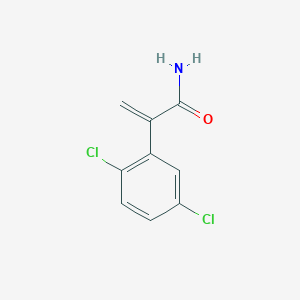
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine is an organic compound that features a methoxymethyl group and a trifluoromethoxy group attached to a phenyl ring, with a methanamine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first functionalized with the methoxymethyl and trifluoromethoxy groups. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, often using amine reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.
科学的研究の応用
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)ethanamine
- (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)propanamine
- (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)butanamine
Uniqueness
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine is unique due to the specific combination of its functional groups. The presence of both methoxymethyl and trifluoromethoxy groups on the phenyl ring, along with the methanamine substituent, gives it distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
[5-(methoxymethyl)-2-(trifluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-6-7-2-3-9(8(4-7)5-14)16-10(11,12)13/h2-4H,5-6,14H2,1H3 |
InChIキー |
BRSVJAIXGUXRBM-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=C(C=C1)OC(F)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


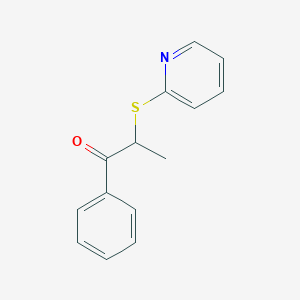

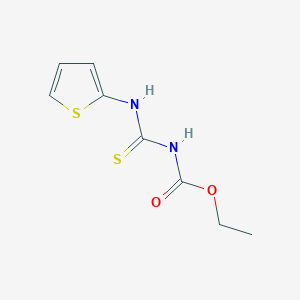
![tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13997132.png)
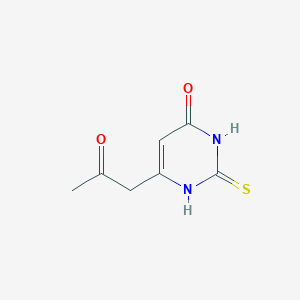
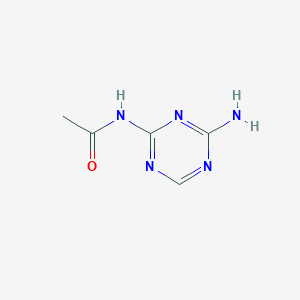
![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
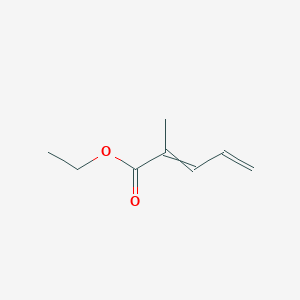
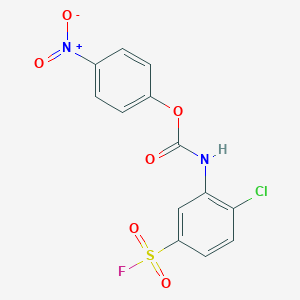
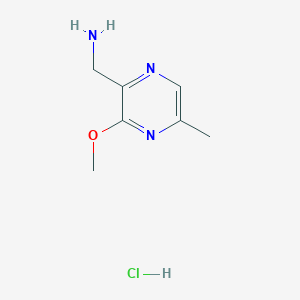
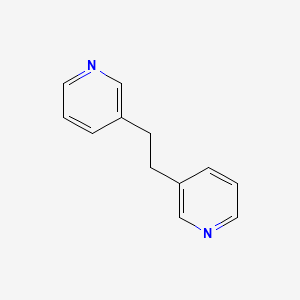
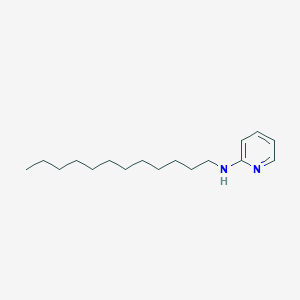
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)
